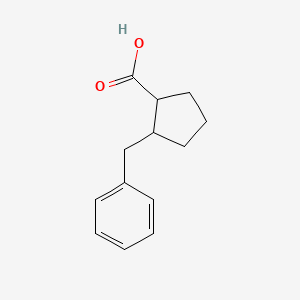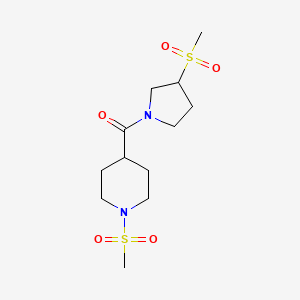
(1-(Methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains two functional groups: a methylsulfonyl group and a piperidin-4-yl group. The methylsulfonyl group is a sulfur-containing group that is often found in various pharmaceuticals and pesticides due to its ability to increase solubility and enhance cell penetration. The piperidin-4-yl group is a nitrogen-containing ring often found in bioactive molecules .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the piperidine ring. The electron-donating properties of the nitrogen atom in the ring and the electron-withdrawing properties of the sulfonyl group could lead to interesting chemical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the piperidine ring and the sulfonyl group. The nitrogen in the piperidine ring can act as a nucleophile in reactions, while the sulfonyl group can act as an electrophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could enhance the compound’s water solubility .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques and Crystal Structure : The compound similar to (1-(Methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone was synthesized using specific condensation techniques. Spectroscopic methods and X-ray crystallography were employed for characterization, revealing insights into the molecular structure, including the chair conformation of the piperidine ring and tetrahedral geometry around the sulfur atom. This research contributes to understanding the structural and conformational aspects of such compounds (Girish et al., 2008).
Biological Activities
- In Vitro Antimicrobial Activity : Derivatives of compounds related to (1-(Methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone have shown promising in vitro antibacterial and antifungal activities. This indicates potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Applications in Medicinal Chemistry
- Potential in Diabetes Treatment : Similar compounds have been investigated for their role as dipeptidyl peptidase IV inhibitors, indicating potential applications in treating type 2 diabetes. This highlights the significance of such compounds in medicinal chemistry and drug development (Sharma et al., 2012).
Chemical Synthesis and Characterization
Efficient Synthesis Methods : Research has developed efficient methods for synthesizing heterocycles containing both piperidine and pyridine rings, starting from simple and readily available materials. This opens up avenues for organic synthesis of other piperidine- and pyridine-containing heterocycles (Zhang et al., 2020).
Structural Studies and Conformational Analysis : Studies on compounds structurally related to (1-(Methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone have been conducted, focusing on their synthesis, characterization, and X-ray diffraction analysis. This contributes to the understanding of their molecular structures and potential applications in various fields (Huang et al., 2021).
Role in Corrosion Inhibition : A study indicated that a compound structurally related to (1-(Methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone showed effective inhibition of mild steel corrosion in an acidic medium, pointing towards its potential as a corrosion inhibitor (Singaravelu & Bhadusha, 2022).
properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-(3-methylsulfonylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5S2/c1-20(16,17)11-5-6-13(9-11)12(15)10-3-7-14(8-4-10)21(2,18)19/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMVLRVRSRVPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2809130.png)

![2-chloro-6-{3-[(3-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine](/img/structure/B2809133.png)
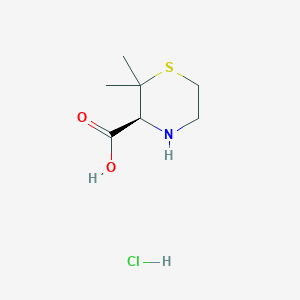

![6-(1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2809137.png)
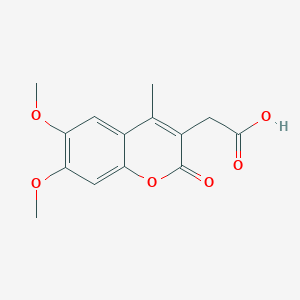
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)pteridin-4-amine](/img/structure/B2809140.png)

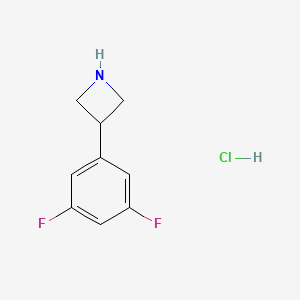
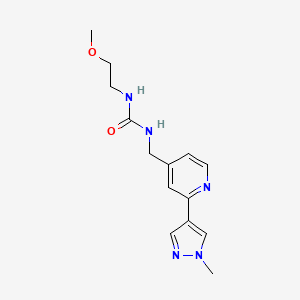
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B2809145.png)

